Celgosivir

Dengue virus In vivo efficacy Prodrug

Celgosivir (MBI 3253; MDL 28574) is the 6-O-butanoyl prodrug of castanospermine, engineered for 2-fold greater oral bioavailability and in vivo potency. As a host-directed ER α-glucosidase I inhibitor, it disrupts N-linked glycosylation of viral envelope glycoproteins—a conserved host pathway—conferring a high barrier to viral resistance. With validated broad-spectrum activity (DENV, HCV, HIV-1, SARS-CoV-2), established PK/PD in AG129 dengue models, and demonstrated synergy with PEG-IFNα2b/ribavirin, this compound is the scientifically rigorous choice for antiviral mechanism studies, host-targeted combination screening, and resistance evolution research. Direct substitution with castanospermine or other iminosugars is not equivalent.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
CAS No. 121104-96-9
Cat. No. B1668368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelgosivir
CAS121104-96-9
Synonyms6-O-butanoylcastanospermine
BuCast
celgosivir
MBI 3253
MBI-3253
MBI3253
MDL 28,574
MDL 28574
MDL-28574
MX 3253
MX-3253
MX3253
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CN2CCC(C2C(C1O)O)O
InChIInChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1
InChIKeyHTJGLYIJVSDQAE-VWNXEWBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Celgosivir (CAS 121104-96-9): A Prodrug α-Glucosidase I Inhibitor for Antiviral Research and Development


Celgosivir (MBI 3253; MDL 28574; MX3253) is an oral prodrug of the natural bicyclic iminosugar castanospermine, functioning as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidase I [1]. By inhibiting this enzyme, Celgosivir disrupts the N-linked glycosylation of viral envelope glycoproteins, a critical step in viral maturation and infectivity for many enveloped viruses . It has demonstrated broad-spectrum antiviral activity in vitro and in vivo and has progressed to Phase 2 clinical trials for hepatitis C virus (HCV) and Phase 1b for dengue virus (DENV) [2].

Why Celgosivir's Prodrug Design and Host-Targeting Mechanism Preclude Direct Substitution by Castanospermine or Other α-Glucosidase Inhibitors


While Celgosivir is a prodrug of castanospermine, direct substitution with the parent compound is not scientifically equivalent. Celgosivir's 6-O-butanoyl esterification confers significantly improved oral bioavailability and cellular permeability, leading to a 2-fold increase in in vivo potency compared to castanospermine [1]. Furthermore, as a host-directed antiviral, Celgosivir targets a conserved cellular pathway (α-glucosidase I), which reduces the likelihood of viral resistance compared to direct-acting antivirals targeting mutable viral proteins [2]. Generic substitution with other iminosugars like miglustat or UV-4 is also not equivalent, as they differ in their enzyme specificity, pharmacokinetics, and the specific stage of viral glycoprotein processing they inhibit, leading to distinct antiviral profiles and therapeutic windows [3].

Quantitative Evidence for Celgosivir (CAS 121104-96-9) Differentiation from Key Comparators


Enhanced In Vivo Potency: Celgosivir is Twice as Efficacious as Castanospermine in a Lethal Dengue Mouse Model

In a direct head-to-head comparison using a lethal dengue virus (DENV) mouse model, Celgosivir demonstrated a 2-fold increase in in vivo antiviral efficacy compared to its active metabolite, castanospermine. This improved potency is attributed to the prodrug's enhanced pharmacokinetic properties [1].

Dengue virus In vivo efficacy Prodrug Castanospermine

In Vitro Antiviral Activity: Celgosivir Shows 7-Fold Improvement Over Castanospermine Against Dengue Virus

In an in vitro assay using monocyte-derived macrophages (MDMΦs) infected with DENV serotype 2, Celgosivir exhibited a 7-fold enhancement in antiviral activity compared to its parent compound, castanospermine. This indicates that the prodrug modification significantly boosts its cellular antiviral effect [1].

Dengue virus In vitro efficacy Antiviral activity EC50

Human Pharmacokinetics: Celgosivir's Rapid Conversion to Castanospermine Achieves Clinically Relevant Trough Concentrations

In the Phase 1b CELADEN trial for dengue fever, oral administration of Celgosivir resulted in rapid and consistent conversion to its active metabolite, castanospermine. The mean trough concentration of castanospermine was 430 ng/mL (2.3 μM), which is above the in vitro IC50 for several viruses, confirming the prodrug's ability to deliver pharmacologically active levels of the inhibitor in humans [1].

Pharmacokinetics Human trial Castanospermine Bioavailability

Synergistic In Vitro Activity: Celgosivir Enhances HCV Standard-of-Care Efficacy

In vitro studies with the HCV replicon system showed that Celgosivir acts synergistically with pegylated interferon alpha-2b (PEG-IFNα2b) plus ribavirin, the standard of care at the time. This synergy suggests that Celgosivir can enhance the antiviral effect of existing regimens without overlapping toxicity [1]. In a Phase 2 clinical trial, the addition of Celgosivir to PEG-IFNα2b and ribavirin resulted in a higher early virologic response (EVR) rate of 42% (5/12) compared to 10% (1/10) in the control arm [2].

Hepatitis C virus Synergy Combination therapy Pegylated interferon

Optimal Research and Development Scenarios for Celgosivir (121104-96-9) Based on Quantified Differentiation


Investigating Host-Directed Antiviral Mechanisms and Broad-Spectrum Activity

Celgosivir's well-characterized mechanism as an α-glucosidase I inhibitor makes it an ideal tool for studying the role of host N-linked glycosylation in viral replication. Its broad-spectrum activity against enveloped viruses such as DENV, HCV, HIV-1, and SARS-CoV-2 makes it a valuable probe for evaluating host-targeted antiviral strategies [1]. The 7-fold improvement over castanospermine in cellular assays [2] ensures robust and interpretable results in in vitro studies.

Developing and Validating In Vivo Models of Viral Infection and Antiviral Efficacy

The extensive in vivo efficacy data available for Celgosivir, particularly in the AG129 mouse model for dengue, provides a strong foundation for its use as a positive control or comparator compound. Its 2-fold enhanced in vivo potency over castanospermine [3] and the established PK/PD relationship from preclinical studies allow for more precise experimental design and interpretation of results in animal models of viral disease.

Designing Clinical Trials for Combination Antiviral Therapies

Celgosivir's demonstrated synergistic activity with PEG-IFNα2b and ribavirin in vitro and its improved EVR in HCV patients in a Phase 2 trial [4] support its use as a template for designing host-directed component in future antiviral combination regimens. Its unique mechanism, which targets a host enzyme rather than a viral protein, offers a high barrier to resistance and is well-suited for combination with direct-acting antivirals.

Investigating Resistance and Viral Evolution Under Host-Targeting Pressure

As a host-directed antiviral, Celgosivir offers a distinct advantage for studying viral evolution under a selection pressure that is independent of viral protein targets. Its use in long-term culture or in vivo models can help characterize the evolutionary pathways viruses take to circumvent inhibition of host glycosylation, providing insights that are not obtainable with direct-acting antivirals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Celgosivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.